Ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate is a heterocyclic compound that contains a thiazole ring and a piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of 2-aminothiazole with ethyl 4-piperidinecarboxylate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Ethyl 1-(5-carboxyl-1,3-thiazol-2-yl)piperidine-4-carboxylate.
Reduction: Ethyl 1-(5-hydroxymethyl-1,3-thiazol-2-yl)piperidine-4-carboxylate.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. These interactions can affect various biological pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-piperidinecarboxylate: A precursor in the synthesis of Ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate.
2-Aminothiazole: Another precursor used in the synthesis.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
This compound is unique due to the presence of both a thiazole ring and a piperidine ring, which confer distinct chemical and biological properties. The formyl group adds to its reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 1-(5-formyl-1,3-thiazol-2-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-2-17-11(16)9-3-5-14(6-4-9)12-13-7-10(8-15)18-12/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNRXGBBTVVELR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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